

Anipamil Demonstrates Efficacy in Reducing Anginal Episodes Compared to Placebo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anipamil

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A pivotal clinical trial has provided evidence for the efficacy of **anipamil**, a phenylalkylamine calcium antagonist, in the treatment of stable angina pectoris. The randomized, double-blind, placebo-controlled, cross-over study revealed that **anipamil** significantly reduces the frequency of angina attacks and the need for rescue medication compared to placebo.^[1]

This comparison guide presents the available clinical trial data for **anipamil** in the management of angina pectoris, offering researchers, scientists, and drug development professionals a concise overview of its performance against a placebo. The guide includes a summary of the quantitative outcomes, a detailed look at the experimental protocol, and a diagram of the drug's proposed mechanism of action.

Quantitative Data Summary

The primary clinical trial data for **anipamil** in stable angina pectoris is derived from a study involving 19 patients.^{[1][2]} Participants received two different daily doses of **anipamil** (80 mg and 160 mg) and a placebo, each for a three-week period in a cross-over design.^[1] The key findings from this study are summarized in the tables below.

Table 1: Efficacy of **Anipamil** in Reducing Angina Pectoris Episodes and Glycerol Nitrate Consumption

Treatment Group	Reduction in Angina Pectoris Attacks (vs. Placebo)	Reduction in Glycerol Nitrate Consumption (vs. Placebo)
Anipamil 80 mg o.d.	Statistically Significant (p < 0.05)[1]	Statistically Significant (p < 0.01)[1]
Anipamil 160 mg o.d.	Statistically Significant (p < 0.001)[1]	Statistically Significant (p < 0.001)[1]

Note: Specific mean values for the number of angina attacks and glycerol nitrate consumption were not available in the reviewed literature.

Table 2: Effect of **Anipamil** on Myocardial Ischemia and Exercise Tolerance

Parameter	Placebo	Anipamil 80 mg o.d.	Anipamil 160 mg o.d.
Total Duration of Transient Myocardial Ischemia (minutes over 24h)	2263[2]	712 (p < 0.001 vs. Placebo)[2]	913 (p < 0.001 vs. Placebo)[2]
Increase in Exercise Load at Start of Angina (vs. Placebo)	-	Statistically Significant (p < 0.01)[1]	Statistically Significant (p < 0.05)[1]

Experimental Protocol

The clinical investigation of **anipamil** for stable angina pectoris was conducted as a randomized, double-blind, placebo-controlled, cross-over study.[1]

Study Population: The study enrolled 19 patients with a diagnosis of stable angina pectoris for at least two months.[1][2] Inclusion criteria required patients to have an exercise test demonstrating ≥ 0.1 -mV horizontal or downsloping ST-segment depression limited by angina, and a history of at least 10 angina attacks during a three-week single-blind run-in period with a placebo.[1][2]

Treatment Regimen: The study consisted of three-week treatment periods where patients received either **anipamil** 80 mg once daily, **anipamil** 160 mg once daily, or a placebo in a randomized order.[1][2]

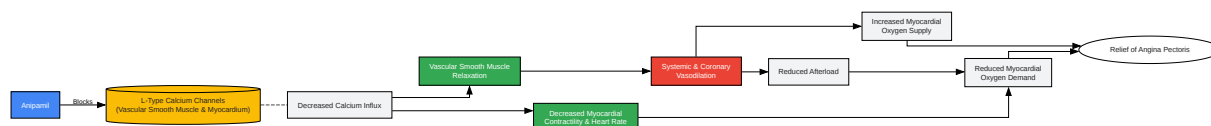
Efficacy Assessments: At the conclusion of each treatment period, the following assessments were performed:

- **Exercise Tolerance Test:** To measure the exercise load (in Watts) at which angina commenced.[1]
- **24-hour Ambulatory Electrocardiogram (ECG) Monitoring:** To determine the total duration of transient myocardial ischemia.[2]
- **Patient Diaries:** To record the number of angina pectoris attacks and the consumption of glycerol nitrate tablets.[1]

Safety Profile: The reviewed literature states that "Few adverse events were reported," suggesting a favorable safety profile for **anipamil** in the study population.[1] However, a detailed breakdown of the nature and incidence of these adverse events was not available.

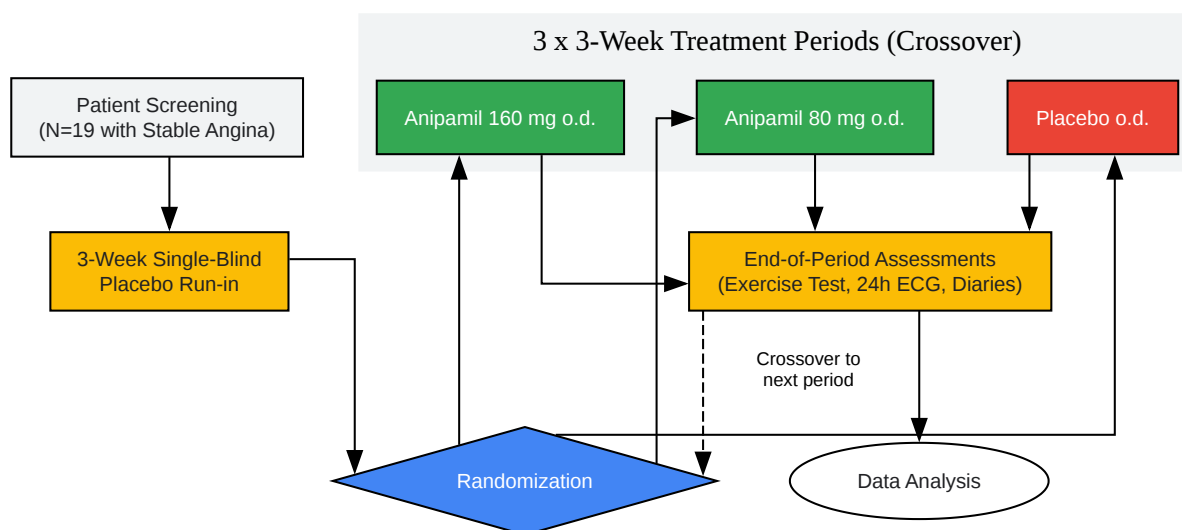
Mechanism of Action

Anipamil is a phenylalkylamine calcium channel blocker, analogous to verapamil. Its therapeutic effect in angina pectoris is attributed to its ability to block L-type calcium channels in vascular smooth muscle and myocardial cells. This action leads to systemic vasodilation, reducing afterload on the heart, and coronary vasodilation, which increases myocardial oxygen supply. The overall effect is a reduction in myocardial oxygen demand and an alleviation of ischemic symptoms.



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Anipamil's Mechanism of Action in Angina Pectoris



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Anipamil Clinical Trial Workflow

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References

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- To cite this document: BenchChem. [Anipamil Demonstrates Efficacy in Reducing Anginal Episodes Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619871#anipamil-s-clinical-trial-results-for-angina-pectoris-compared-to-placebo]

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